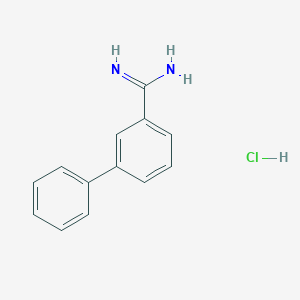

Biphenyl-3-carboxamidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Biphenyl-3-carboxamidine hydrochloride is a chemical compound with the molecular formula C13H13ClN2 It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Biphenyl-3-carboxamidine hydrochloride can be synthesized through the treatment of biphenylcarbonitrile with lithium bis(trimethylsilyl)amide (LiN(TMS)2), followed by hydrolysis with hydrogen chloride . This method involves the nucleophilic attack of LiN(TMS)2 on the nitrile carbon of biphenylcarbonitrile, forming an intermediate that is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

Biphenyl-3-carboxamidine hydrochloride undergoes various chemical reactions, including:

Electrophilic Substitution: Similar to other biphenyl derivatives, it can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.

Nucleophilic Addition: The compound can also undergo nucleophilic addition reactions, particularly at the amidine group, where nucleophiles attack the carbon-nitrogen double bond.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) under conditions that promote electrophilic attack on the benzene ring.

Nucleophilic Addition: Reagents such as lithium bis(trimethylsilyl)amide are used under anhydrous conditions to facilitate nucleophilic attack on the nitrile group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated biphenyl derivatives, while nucleophilic addition can produce various amidine derivatives .

Applications De Recherche Scientifique

Biphenyl-3-carboxamidine hydrochloride has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of biphenyl-3-carboxamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Biphenyl-4-carboxamidine hydrochloride

- Biphenyl-2-carboxamidine hydrochloride

- Azabiphenyl derivatives

Uniqueness

Biphenyl-3-carboxamidine hydrochloride is unique due to its specific substitution pattern on the biphenyl scaffold, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Activité Biologique

Biphenyl-3-carboxamidine hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations, focusing on its potential as an inhibitor in various therapeutic contexts.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including solid-phase synthesis and solution-phase synthesis. The biphenyl moiety is often constructed via Suzuki coupling reactions, which allow for the introduction of diverse functional groups that can modulate biological activity. The incorporation of the carboxamidine group is critical for enhancing the compound's pharmacological properties.

Anticancer Activity

Research has demonstrated that biphenyl derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds derived from biphenyl scaffolds have been shown to inhibit Hsp90, a chaperone protein involved in cancer cell proliferation. Modifications to the biphenyl core can enhance binding affinity and efficacy against cancer cell lines, as evidenced by structure-activity relationship studies .

A study reported that biphenyl-3-carboxamide derivatives demonstrated potent activity against various cancer cell lines, with some compounds showing IC50 values in the nanomolar range . This indicates their potential as effective chemotherapeutic agents.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In a study evaluating biphenylglyoxamide derivatives, it was found that certain compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant efficacy, with some compounds disrupting biofilms formed by Staphylococcus aureus .

Table 1 summarizes the antibacterial activity of selected biphenyl derivatives:

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli | Biofilm Disruption (%) |

|---|---|---|---|

| 15c | 8 | 16 | 35 |

| Other Derivative | X | Y | Z |

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and proteins involved in disease processes. For example, its role as an inhibitor of fatty acid amide hydrolase (FAAH) has been highlighted in research focusing on pain management and inflammation reduction . The compound's structural modifications influence its interaction with the target proteins and its overall pharmacokinetic profile.

Case Studies

- Inhibition of FAAH : A study reported that biphenyl derivatives could inhibit FAAH, leading to enhanced levels of endocannabinoids like anandamide. This mechanism is particularly relevant for developing analgesics with reduced central nervous system penetration, thus minimizing side effects .

- Anticancer Efficacy : In vivo studies using xenograft models demonstrated that certain biphenyl derivatives significantly reduced tumor growth compared to control groups. These findings support the potential application of this compound in cancer therapy .

Propriétés

IUPAC Name |

3-phenylbenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2.ClH/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9H,(H3,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJRGTPSSXXQBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26130-63-2 |

Source

|

| Record name | Biphenyl-3-carboxamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.